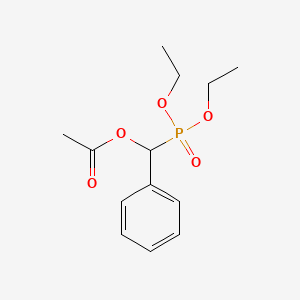
2-(2-Methyloxan-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyloxan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxan-2-yl)ethan-1-ol typically involves the reaction of 2-methyltetrahydrofuran with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the tetrahydrofuran ring, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyloxan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: Alkanes or other reduced derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2-(2-Methyloxan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methyloxan-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s binding affinity to enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but contains an ether linkage instead of a tetrahydrofuran ring.
2-(2-Ethoxyethoxy)ethanol: Another similar compound with an ethoxy group instead of a methyloxan ring.
Uniqueness
2-(2-Methyloxan-2-yl)ethan-1-ol is unique due to its combination of a tetrahydrofuran ring and an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-(2-methyloxan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(5-6-9)4-2-3-7-10-8/h9H,2-7H2,1H3 |
Clé InChI |
JLSVIQDPFYLAOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


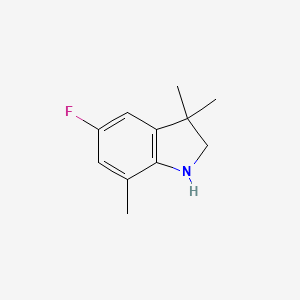
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)


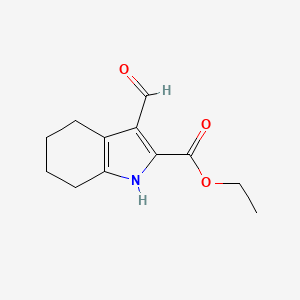

![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
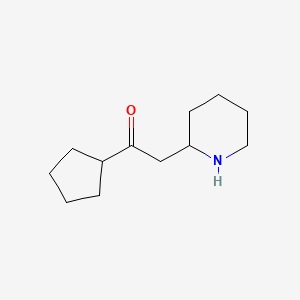
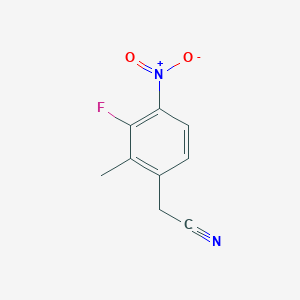

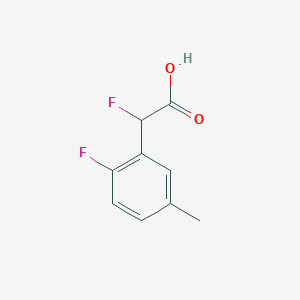
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
